2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
CAS No.: 454439-84-0
Cat. No.: VC3857877
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 454439-84-0 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
| Standard InChI Key | JSJKAIQJGDEDOI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one, reflects its core pyrazolone ring substituted at positions 2 and 5 with phenyl and 4-methoxyphenyl groups, respectively . Its molecular formula, C₁₀H₁₀N₂O₂, corresponds to a molecular weight of 190.2 g/mol, as confirmed by high-resolution mass spectrometry . The methoxy group at the para position of the phenyl ring introduces electron-donating effects, influencing reactivity and intermolecular interactions.
Stereochemical and Crystallographic Properties
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of pyrazolone derivatives typically involves cyclocondensation reactions between β-keto esters or diketones with hydrazines. For 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one, a plausible route involves:
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Formation of the pyrazolone core: Reaction of 4-methoxyphenylacetophenone with phenylhydrazine under acidic conditions.
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Cyclization: Intramolecular dehydration to form the dihydro-pyrazol-3-one scaffold .
A representative procedure from the Royal Society of Chemistry outlines the use of substituted acetophenones and hydrazines in ethanol, catalyzed by acetic acid, yielding pyrazolones in 44–75% efficiency .
Optimization and Yield Considerations
Key parameters affecting yield include:
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Temperature: Reactions conducted at 80–100°C enhance cyclization.
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Solvent polarity: Ethanol or acetonitrile improves solubility of aromatic intermediates.
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Substituent effects: Electron-withdrawing groups on phenyl rings (e.g., nitro, trifluoromethyl) reduce reaction rates compared to electron-donating groups like methoxy .
For instance, 2-(4-nitrophenyl)-substituted pyrazolones exhibit yields of ~70%, whereas 2-(2,4-difluorophenyl) analogs yield only 44% under identical conditions .
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data for 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one reveal a melting point of 170°C and a predicted density of 1.27 g/cm³ . Its moderate logP value (1.27) indicates balanced lipophilicity, suitable for permeating biological membranes. The compound’s low aqueous solubility (logSw = -2.55) necessitates formulation with co-solvents for in vitro assays .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 190.2 g/mol | |
| Melting Point | 170°C | |
| Density | 1.27 ± 0.1 g/cm³ | |
| pKa | 12.61 ± 0.40 | |
| logP | 1.27 |
Spectroscopic Profiles
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with methoxy protons appearing as a singlet near δ 3.8 ppm .
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¹³C NMR: The carbonyl carbon (C=O) is observed at ~177 ppm, while quaternary carbons adjacent to nitrogen atoms resonate at 160–163 ppm .
Biological and Industrial Applications
Material Science Applications
Pyrazolone derivatives serve as ligands in coordination chemistry. For example, Cu(II) complexes of 4,4-dimethyl-2-phenyl-5-(m-tolyl)-2,4-dihydro-3H-pyrazol-3-one demonstrate catalytic activity in oxidation reactions .
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